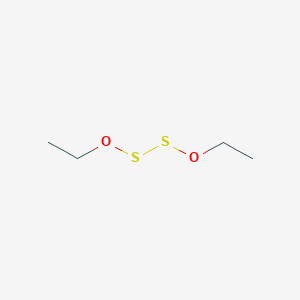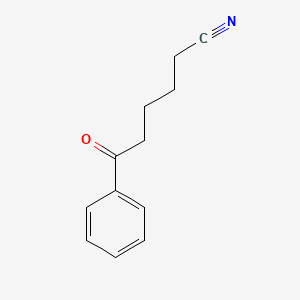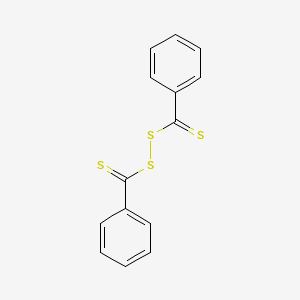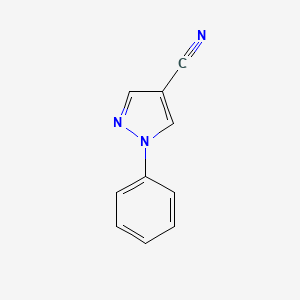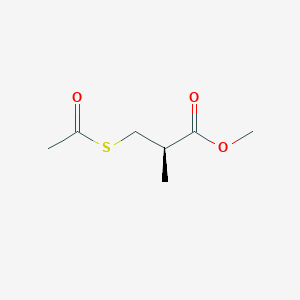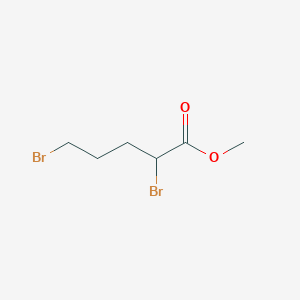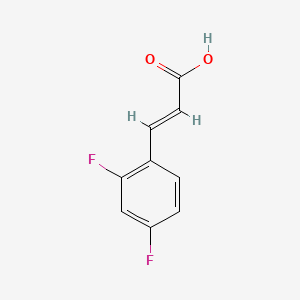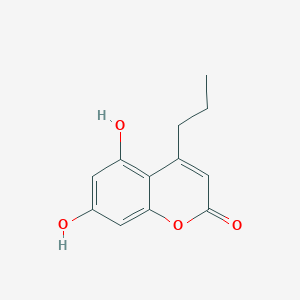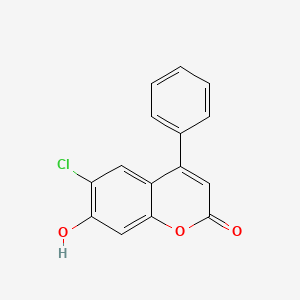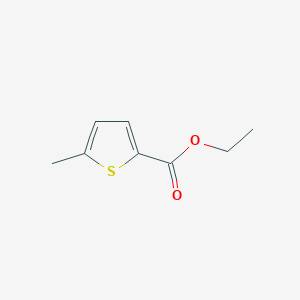
Ethyl 5-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H10O2S . It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through different methods. One method involves the reaction of commercially available 5-methylthiophene-2-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 25℃ for 2 hours . Another method involves treating 5-methyl-thiophene-2-carboxylic acid with concentrated sulfuric acid in ethanol and heating to a gentle reflux for 72 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with a methyl group at the 5-position and a carboxylate ester group at the 2-position . The InChI code for this compound is 1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.23 . It has a boiling point of 243°C at 760 mmHg . The compound has a Log P value (a measure of lipophilicity) of 2.45 (iLOGP), indicating moderate lipophilicity .Applications De Recherche Scientifique
Synthesis and Preparation
Ethyl 5-methylthiophene-2-carboxylate is utilized in the synthesis of complex chemical compounds. For instance, Kogami and Watanabe (2011) developed a safe and efficient process for the preparation of a closely related compound, ethyl 2-methylthiophene-3-carboxylate. This process avoids the use of strong bases and is applicable on a multikilogram scale (Kogami & Watanabe, 2011).
Fluorescence Properties
This compound derivatives exhibit novel fluorescence properties. Guo Pusheng (2009) synthesized and characterized a compound with similar properties, demonstrating its potential in fluorescence applications (Guo Pusheng, 2009).
Heterocyclic Compound Synthesis
This compound is integral in synthesizing heterocyclic compounds. Ryndina et al. (2002) described the synthesis of thieno[3,4-d]pyrimidines using a derivative of this compound, showcasing its utility in creating complex chemical structures (Ryndina et al., 2002).
Dyeing Applications
This compound derivatives have been used in the development of disperse dyes for polyester fibers, as demonstrated by Iyun et al. (2015). These dyes exhibit good fastness properties and are applied under various conditions (Iyun et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
These properties suggest that the compound has good bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties .
Analyse Biochimique
Biochemical Properties
Ethyl 5-methylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . Additionally, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and organ dysfunction . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form reactive intermediates, which can further interact with other biomolecules. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can influence the activity of metabolic enzymes, thereby altering the rates of specific biochemical reactions.
Propriétés
IUPAC Name |
ethyl 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZOVWQCSRKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452062 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5751-81-5 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



